CPI-1205 - 1621862-70-1

CPI-1205

Catalog Number: EVT-265119
CAS Number: 1621862-70-1
Molecular Formula: C27H33F3N4O3
Molecular Weight: 518.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPI-1205 is a potent, selective, and reversible small molecule inhibitor of the enzymatic activity of EZH2 [, ]. It acts as a competitor to S-adenosyl methionine (SAM), the cofactor necessary for EZH2 activity [, ]. CPI-1205 displays efficacy against both wild-type and mutant forms of EZH2 [, ]. In various cancer models, both in vitro and in vivo, CPI-1205 has demonstrated anti-proliferative effects [, ]. Notably, it has shown potential in treating lymphomas and prostate cancer [, , , ].

EPZ-6438 (Tazemetostat)

Compound Description: EPZ-6438, also known as tazemetostat, is an orally bioavailable, small-molecule inhibitor of EZH2 histone methyltransferase. [, ] Like CPI-1205, it inhibits the catalytic activity of both wild-type and mutant EZH2, leading to decreased proliferation of cancer cells. [, ] EPZ-6438 has demonstrated clinical activity in B-cell lymphomas, including diffuse large B-cell lymphoma and follicular lymphoma, in both EZH2 wild-type and mutant tumors. []

GSK126

Compound Description: GSK126 is a potent, selective, and SAM-competitive inhibitor of EZH2 methyltransferase. [, ] It specifically targets the catalytic site of EZH2, inhibiting its activity and affecting the trimethylation of histone H3 lysine 27 (H3K27me3). [, ] This inhibition leads to the reactivation of tumor suppressor genes (TSGs) and exhibits anti-proliferative effects on cancer cells. []

GSK-343

Compound Description: GSK-343 is another potent and selective small-molecule inhibitor targeting the catalytic site of EZH2 histone methyltransferase. [] Similar to GSK126 and CPI-1205, GSK-343 disrupts EZH2's methylation activity, leading to changes in gene expression and inhibiting the growth of malignant cells. []

Relevance: Like CPI-1205, GSK-343 directly targets the catalytic site of EZH2 and exhibits anti-neoplastic activity. [] The structural differences between these inhibitors may lead to variations in their potency, selectivity, and pharmacokinetic properties.

3-Deazaneplanocin-A (DZNep)

Compound Description: 3-Deazaneplanocin-A (DZNep) is an inhibitor of S-adenosylhomocysteine hydrolase, an enzyme involved in the methionine cycle. [] By blocking this enzyme, DZNep indirectly inhibits various histone methyltransferases, including EZH2. [] This leads to global inhibition of HMTs, impacting various cellular processes, including gene expression and cell growth. []

Relevance: While CPI-1205 specifically targets the catalytic site of EZH2, DZNep acts as a broader inhibitor of histone methyltransferases, including EZH2. [] DZNep's mechanism involves disrupting methionine metabolism and indirectly affecting EZH2 activity, whereas CPI-1205 directly inhibits EZH2's catalytic activity. []

CPI-360

Compound Description: CPI-360 is a small molecule inhibitor that specifically targets EZH2. [] It has been investigated for its potential in treating multiple myeloma, where it has shown promising anti-tumor activity in preclinical models. []

Relevance: Both CPI-360 and CPI-1205 are developed as EZH2 inhibitors, suggesting structural similarities and shared mechanisms of action. [] While both target the same protein, they may exhibit different pharmacological properties and potencies.

CPI-169

Compound Description: CPI-169 is another small molecule inhibitor that specifically targets EZH2. [] Similar to CPI-360 and CPI-1205, CPI-169 has been investigated for its potential as a therapeutic agent in various cancers, including multiple myeloma. []

Relevance: CPI-169, alongside CPI-360 and CPI-1205, belongs to the class of EZH2 inhibitors. [] While they share the same target, their chemical structures and specific pharmacological profiles might differ.

UNC1999

Compound Description: UNC1999 is a potent, selective, and orally bioavailable small molecule inhibitor of both EZH2 and EZH1, another histone methyltransferase. [] It belongs to the 2-pyridone class of EZH2 inhibitors. []

Relevance: UNC1999 and CPI-1205 both target EZH2, but UNC1999 also inhibits EZH1. [] This difference in target selectivity can lead to variations in their biological effects and potential applications.

Overview

CPI-1205 is a synthetic organic compound recognized for its role as a selective inhibitor of the histone lysine methyltransferase, Enhancer of Zeste Homolog 2. This compound is primarily developed for its potential therapeutic applications in oncology, particularly targeting malignancies associated with dysregulation of the Polycomb Repressive Complex 2. The chemical structure of CPI-1205 is characterized by its molecular formula C27H33F3N4O3C_{27}H_{33}F_{3}N_{4}O_{3} and a molecular weight of approximately 518.57 g/mol. Its unique properties make it a subject of interest in ongoing clinical research, particularly in the treatment of B-cell lymphomas and other cancers.

Source and Classification

CPI-1205 was developed by Constellation Pharmaceuticals and has been classified as a small molecule with significant antineoplastic activity. The compound's development is part of a broader effort to inhibit EZH2, a component of the Polycomb Repressive Complex 2, which is implicated in gene silencing through histone methylation. CPI-1205 has been documented under several databases including PubChem and ChEMBL, which provide detailed information on its chemical properties and biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of CPI-1205 involves several chemical reactions to construct its complex structure. The primary synthetic route includes:

  1. Formation of the pyridine ring: Starting materials undergo cyclization reactions to form the pyridine core.
  2. Alkylation: The introduction of alkyl groups occurs through nucleophilic substitution reactions.
  3. Carboxamide formation: The final steps involve forming the carboxamide functional group, which is crucial for the compound's biological activity.

The synthesis process has been optimized to yield high purity levels, ensuring that the compound meets the required specifications for biological testing.

Molecular Structure Analysis

CPI-1205 features a distinctive molecular structure that can be represented as follows:

  • IUPAC Name: N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide
  • Molecular Formula: C27H33F3N4O3C_{27}H_{33}F_{3}N_{4}O_{3}
  • Molecular Weight: 518.57 g/mol

The compound's structure includes multiple functional groups that contribute to its interaction with biological targets, particularly the EZH2 enzyme.

Chemical Reactions Analysis

CPI-1205 participates in various biochemical reactions, primarily as an inhibitor of EZH2 activity. Key reactions include:

  1. Inhibition of methyltransferase activity: CPI-1205 competes with S-adenosylmethionine (SAM), a common methyl donor, thereby inhibiting the methylation of histone H3 at lysine 27.
  2. Cellular apoptosis induction: In vitro studies have shown that treatment with CPI-1205 leads to apoptosis in multiple myeloma and plasmacytoma cell lines.

These reactions highlight the compound's mechanism as a targeted therapeutic agent in cancer treatment.

Mechanism of Action

CPI-1205 exerts its effects primarily through competitive inhibition of EZH2. By binding to the active site of the enzyme, it prevents the methylation of histone proteins, which is essential for transcriptional repression. This action leads to:

  1. Reactivation of silenced tumor suppressor genes: As EZH2 activity decreases, genes that promote cell cycle arrest and apoptosis are re-expressed.
  2. Tumor growth inhibition: Preclinical models demonstrate significant reductions in tumor size following CPI-1205 administration, particularly in xenograft models such as Karpas-422.

Data from studies indicate that CPI-1205 has an IC50 value of approximately 2 nM for EZH2, showcasing its potency as an inhibitor.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.3±0.11.3\pm 0.1 g/cm³
  • Boiling Point: 692.5±55.0692.5\pm 55.0 °C at 760 mmHg
  • Flash Point: 372.6±31.5372.6\pm 31.5 °C

Chemical Properties

CPI-1205 is characterized by:

  • High solubility in organic solvents.
  • Stability under physiological conditions.
    These properties are critical for its formulation and administration in clinical settings.
Applications

CPI-1205 is primarily investigated for its applications in cancer therapy, particularly in treating B-cell lymphomas and other malignancies where EZH2 plays a pivotal role in disease progression. Current clinical trials are evaluating its efficacy and safety profile in patients with specific genetic mutations associated with these cancers.

Properties

CAS Number

1621862-70-1

Product Name

CPI-1205

IUPAC Name

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide

Molecular Formula

C27H33F3N4O3

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C27H33F3N4O3/c1-16-13-23(37-4)21(25(35)32-16)14-31-26(36)24-18(3)34(22-8-6-5-7-20(22)24)17(2)19-9-11-33(12-10-19)15-27(28,29)30/h5-8,13,17,19H,9-12,14-15H2,1-4H3,(H,31,36)(H,32,35)/t17-/m1/s1

InChI Key

HPODOLXTMDHLLC-QGZVFWFLSA-N

SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)CC(F)(F)F)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

CPI-1205; CPI 1205; CPI1205.

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)CC(F)(F)F)C)OC

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCN(CC4)CC(F)(F)F)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.